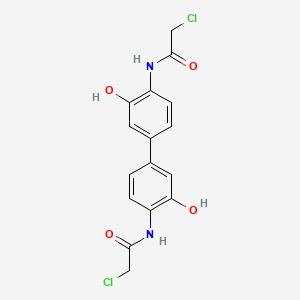
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- is a complex organic compound that belongs to the class of quinolizines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- typically involves multi-step organic reactions. The process may start with the preparation of the quinolizine core, followed by the introduction of the methanamine group and the azo linkage with the fluorophenyl and tetrahydronaphthalenyl moieties. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the azo group, potentially converting it to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine N-oxides, while reduction may produce amine derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials with unique properties.
作用机制
The mechanism of action of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity and leading to downstream effects.
相似化合物的比较
Similar Compounds
Similar compounds to 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- include other quinolizine derivatives with different substituents and functional groups. Examples include:
- 2H-Quinolizine-1-methanamine derivatives with different azo linkages.
- Quinolizine compounds with varying degrees of hydrogenation and substitution patterns.
Uniqueness
The uniqueness of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
属性
CAS 编号 |
150359-11-8 |
|---|---|
分子式 |
C26H33FN4 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(3-fluorophenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C26H33FN4/c27-20-8-5-9-21(17-20)29-30-25-14-13-24(22-10-1-2-11-23(22)25)28-18-19-7-6-16-31-15-4-3-12-26(19)31/h5,8-9,13-14,17,19,26,28H,1-4,6-7,10-12,15-16,18H2/t19-,26+/m0/s1 |
InChI 键 |
JMHXRSDTVQHVNN-AFMDSPMNSA-N |
手性 SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC(=CC=C5)F |
规范 SMILES |
C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC(=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)


